

Picoxystrobin: A Versatile Tool for Interrogating Mitochondrial Function

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Compound of Interest

Compound Name: *Picoxystrobin*

Cat. No.: *B033183*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Picoxystrobin is a fungicide belonging to the strobilurin class of chemicals.^[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of the cytochrome bc1 complex (Complex III).^[1] This specific mechanism of action makes **picoxystrobin** a valuable tool for researchers studying mitochondrial function and dysfunction. By selectively inhibiting Complex III, **picoxystrobin** allows for the detailed investigation of the electron transport chain (ETC), ATP production, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). These application notes provide detailed protocols for utilizing **picoxystrobin** to study these key aspects of mitochondrial biology.

Mechanism of Action

Picoxystrobin binds to the Qo site of cytochrome b, a subunit of the mitochondrial Complex III. This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the electron flow through the latter part of the ETC. The inhibition of Complex III by **picoxystrobin** leads to several downstream consequences that can be experimentally measured:

- **Inhibition of Oxygen Consumption:** As electron flow is impeded, the overall rate of mitochondrial respiration, and thus cellular oxygen consumption, is reduced.
- **Decrease in Mitochondrial Membrane Potential ($\Delta\Psi_m$):** The pumping of protons across the inner mitochondrial membrane by Complexes I, III, and IV generates the mitochondrial membrane potential. Inhibition of Complex III disrupts this process, leading to a decrease in $\Delta\Psi_m$.
- **Increased Mitochondrial Superoxide Production:** The blockage of electron flow at Complex III can cause a backup of electrons, leading to the increased production of superoxide radicals ($O_2^{\bullet-}$) as electrons are prematurely transferred to molecular oxygen.
- **Reduced ATP Synthesis:** The disruption of the proton gradient, which drives ATP synthase, results in a decrease in cellular ATP levels.

These effects make **picoxystrobin** a potent tool for inducing and studying mitochondrial dysfunction in a controlled laboratory setting.

Data Presentation

The following tables summarize quantitative data on the effects of strobilurin fungicides on key mitochondrial parameters. While specific in vitro IC50 values for **picoxystrobin** are not readily available in the cited literature, data from the closely related strobilurin, pyraclostrobin, is provided for reference.

Table 1: Inhibition of Mitochondrial Respiration by Strobilurin Fungicides

Compound	Cell Line/System	Parameter	IC50 / Effective Concentration	Reference
Pyraclostrobin	Human Hepatocytes	Oxygen Consumption Rate (OCR)	Significant decrease at $\geq 0.5 \mu\text{M}$	Not explicitly cited

Table 2: Effects of Mitochondrial Inhibitors on Mitochondrial Membrane Potential (MMP)

Compound	Cell Line	Assay	Concentration	Observed Effect	Reference
Chelerythrine (example Complex I inhibitor)	HepG2	JC-1 Assay	2.5 μ M	~10% decrease in MMP	[2]
5 μ M	~33% decrease in MMP	[2]			
10 μ M	~63% decrease in MMP	[2]			

Table 3: Induction of Mitochondrial Superoxide Production

Inducer	Cell Line	Assay	Concentration	Fold Increase in Fluorescence	Reference
Antimycin A	H9c2	MitoSOX Red	50 μ M	4.6 \pm 0.12	[3]
100 μ M	5.5 \pm 0.17	[3]			
Paraquat	H9c2	MitoSOX Red	50 μ M	3.7 \pm 0.13	[3]
100 μ M	6.9 \pm 0.32	[3]			
Doxorubicin	H9c2	MitoSOX Red	50 μ M	2.8 \pm 0.08	[3]

Experimental Protocols

Here we provide detailed protocols for three key experiments to assess mitochondrial function using **picoxystrobin** as a specific inhibitor.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol describes a mitochondrial stress test to assess the impact of **picoxystrobin** on cellular respiration.

Materials:

- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **Picoxystrobin** stock solution (in DMSO)
- Oligomycin (ATP synthase inhibitor)
- FCCP (uncoupling agent)
- Rotenone/Antimycin A (Complex I and III inhibitors)
- Cells of interest

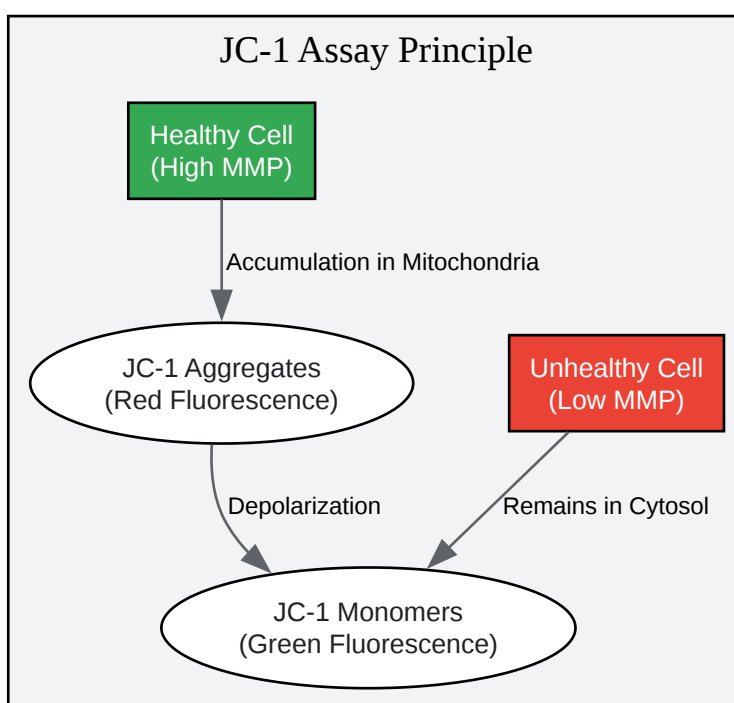
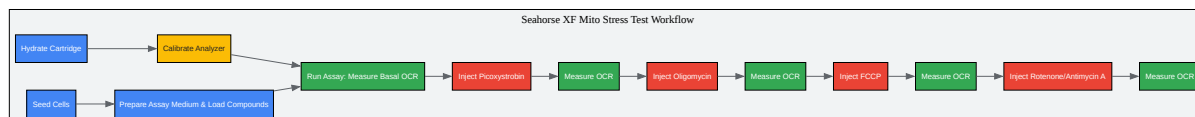
Procedure:

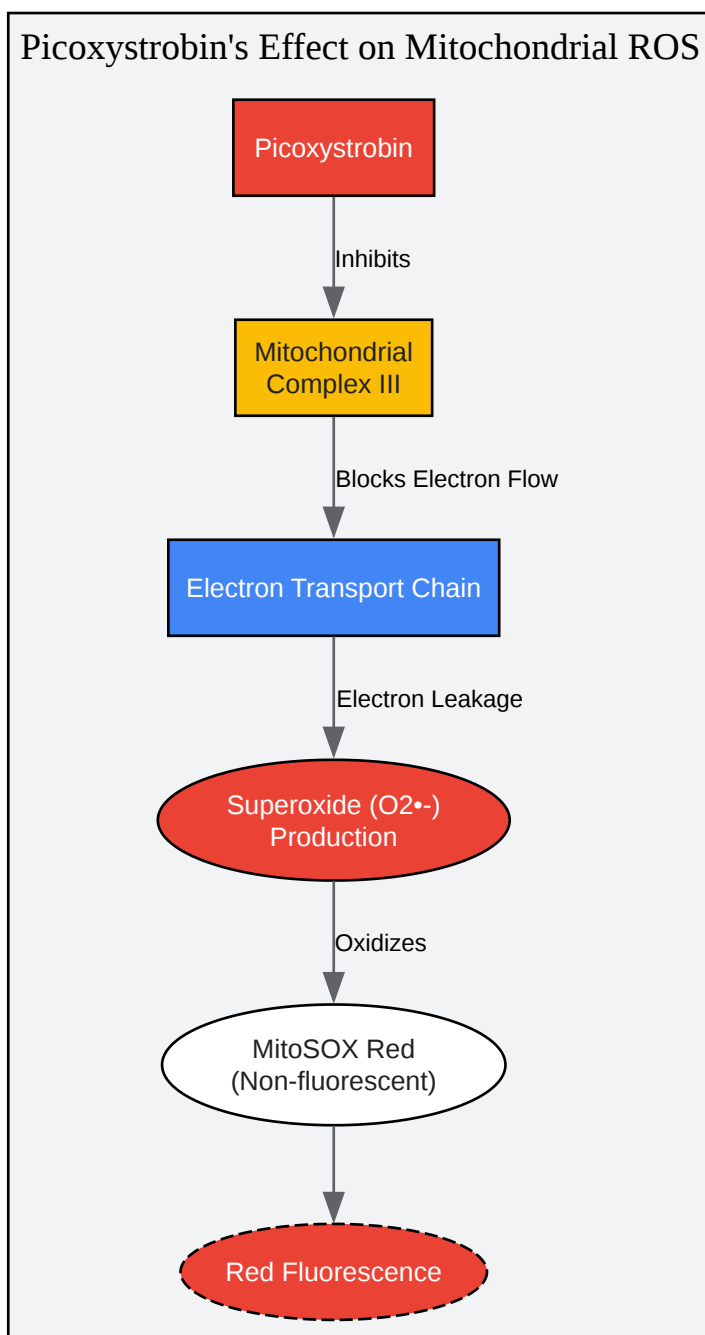
- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
 - Allow cells to attach and grow overnight in a standard CO₂ incubator.
- Cartridge Hydration:
 - Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
- Assay Preparation:

- On the day of the assay, remove the cell culture medium and replace it with pre-warmed Seahorse XF assay medium.
- Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.
- Load the injector ports of the hydrated sensor cartridge with **picoxystrobin** and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired final concentrations.
- Seahorse XF Analyzer Operation:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the calibrant plate with the cell plate and initiate the assay.
 - The instrument will measure the basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

Expected Results:

- Injection of **picoxystrobin** should cause a dose-dependent decrease in the basal OCR.
- Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A will reveal further details about ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, all of which will be impacted by the initial inhibition from **picoxystrobin**.





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